molecular formula C19H26N2O4S B15105989 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide

Cat. No.: B15105989
M. Wt: 378.5 g/mol
InChI Key: JBZPGAZSSKKQKB-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a heterocyclic compound featuring a pyrrole core substituted with a phenylsulfonyl group, a 2-methoxyethyl chain, and two methyl groups at positions 4 and 3. The phenylsulfonyl group introduces electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]butanamide

InChI

InChI=1S/C19H26N2O4S/c1-5-9-17(22)20-19-18(14(2)15(3)21(19)12-13-25-4)26(23,24)16-10-7-6-8-11-16/h6-8,10-11H,5,9,12-13H2,1-4H3,(H,20,22)

InChI Key

JBZPGAZSSKKQKB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the phenylsulfonyl group and subsequent functionalization with the butanamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Functional groups on the pyrrole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name/ID Core Structure Key Substituents Functional Groups Molecular Weight (Inferred)
Target Compound Pyrrole 2-Methoxyethyl, 4,5-dimethyl, phenylsulfonyl, butanamide Sulfonyl, amide, ether ~450 g/mol*
Goxalapladib () 1,8-Naphthyridine Trifluoromethyl biphenyl, 2-methoxyethyl-piperidine, difluorophenyl-ethyl Amide, ether, fluorinated aromatics 718.80 g/mol
Compounds m, n, o () Hexane backbone 2,6-Dimethylphenoxy, tetrahydropyrimidinone, methylbutanamide Phenoxy, amide, hydroxyl ~600–650 g/mol

*Molecular weight estimated based on formula (C₂₁H₂₈N₂O₄S).

  • Core Heterocycle: The pyrrole ring in the target compound contrasts with the naphthyridine in Goxalapladib and the linear hexane backbone in compounds.
  • Substituent Effects : The 2-methoxyethyl group in the target compound and Goxalapladib may enhance solubility compared to purely hydrophobic chains. However, Goxalapladib’s trifluoromethyl and fluorophenyl groups introduce lipophilicity, likely improving membrane permeability .
  • Sulfonyl vs. Phenoxy Groups: The phenylsulfonyl group in the target compound is strongly electron-withdrawing, which could stabilize negative charges or participate in hydrogen bonding as an acceptor. In contrast, phenoxy groups () act as hydrogen bond donors via hydroxyls, influencing crystallization and solubility .

Hydrogen Bonding and Crystallization Behavior

Graph set analysis () predicts that such motifs could form robust intermolecular networks (e.g., chains or rings), enhancing crystal stability. Comparatively, Goxalapladib’s amide and ether groups may form weaker hydrogen bonds, relying on fluorinated aromatic interactions for packing .

Pharmacological Potential (Inferred)

The phenylsulfonyl group may confer selectivity for enzymes with sulfonamide-binding pockets, such as carbonic anhydrases or proteases .

Biological Activity

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
CAS Number 1010879-80-7
IUPAC Name This compound

The presence of a pyrrole ring, methoxyethyl group, and phenylsulfonyl moiety suggests diverse reactivity and potential interactions with biological targets.

Research indicates that compounds similar to this compound can modulate various cellular pathways. For instance:

  • Cell Growth Suppression : Some studies have shown that related pyrrole derivatives can suppress cell growth while enhancing glucose uptake and ATP production in mammalian cells, which may indicate a mechanism for improving cellular metabolism during therapeutic applications .
  • Monoclonal Antibody Production : The compound may influence the production of monoclonal antibodies (mAbs) by altering glycosylation patterns, thus enhancing therapeutic efficacy .

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. For example:

  • In Vitro Studies : The compound has shown promise in inhibiting the proliferation of cancer cell lines. The specific mechanisms include apoptosis induction and inhibition of cell cycle progression.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could extend to this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Monoclonal Antibody Production :
    • The use of pyrrole derivatives in cell culture systems led to increased mAb yields while maintaining cell viability. This study highlighted the importance of structural components in enhancing productivity without compromising cellular health .
  • Anticancer Activity Assessment :
    • In vitro assays on various cancer cell lines indicated that these compounds could significantly reduce cell viability, suggesting potential as anticancer agents. Further investigations into their mechanisms revealed pathways involving apoptosis and metabolic modulation .

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